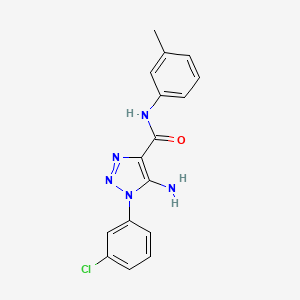![molecular formula C17H13NO5 B5015405 1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid](/img/structure/B5015405.png)
1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as Anthrarufin and has been studied extensively for its anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It can also inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid in lab experiments is its potential therapeutic properties. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid. One of the main directions is the development of new drugs based on this compound. Studies have shown that this compound possesses anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the development of new drugs. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 2-anthracenecarboxylic acid with ethylene oxide in the presence of a catalyst. This reaction results in the formation of 1-(2-hydroxyethyl)amino-2-anthracenecarboxylic acid, which is further oxidized to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid has been studied extensively for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethylamino)-9,10-dioxoanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-8-7-18-14-12(17(22)23)6-5-11-13(14)16(21)10-4-2-1-3-9(10)15(11)20/h1-6,18-19H,7-8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGICKCAIQICIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)
![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)

![5'-ethyl 3'-methyl 2'-amino-2-oxo-6'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5015347.png)
![4-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5015377.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5015383.png)
![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)
![6-[4-(allyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015392.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5015418.png)

![butyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B5015429.png)